2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid
Overview
Description
2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of pyridine, featuring a bromine atom at the 3-position and a hydroxyl group at the 2-position of the pyridine ring, along with an acetic acid moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid typically involves the bromination of 2-hydroxypyridine followed by the introduction of the acetic acid group. One common method includes the reaction of 2-hydroxypyridine with bromine in the presence of a suitable solvent to yield 3-bromo-2-hydroxypyridine. This intermediate is then reacted with chloroacetic acid under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-substituted-2-hydroxypyridin-4-yl acetic acid derivatives.
Oxidation: Formation of 2-hydroxy-3-bromo-4-pyridyl ketone or aldehyde.
Reduction: Formation of 2-(3-bromo-2-hydroxypyridin-4-yl)ethanol.
Scientific Research Applications
2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom and hydroxyl group allow it to form hydrogen bonds and halogen bonds with proteins and enzymes, potentially inhibiting their activity. The acetic acid moiety can also participate in ionic interactions, further modulating the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypyridine: Lacks the bromine atom and acetic acid group, making it less reactive in certain chemical reactions.
3-Bromo-2-hydroxypyridine: Lacks the acetic acid group, limiting its applications in biochemical studies.
2-(3-Chloro-2-hydroxypyridin-4-yl)acetic acid: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and biological activity.
Uniqueness
2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid is unique due to the presence of both a bromine atom and an acetic acid group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research, making it a valuable compound for scientific studies.
Properties
IUPAC Name |
2-(3-bromo-2-oxo-1H-pyridin-4-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-6-4(3-5(10)11)1-2-9-7(6)12/h1-2H,3H2,(H,9,12)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPSNPBGNZTQHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1CC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227563-14-5 | |
Record name | 2-(3-bromo-2-hydroxypyridin-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.